N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide typically involves multiple steps. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have diverse medicinal applications.
Uniqueness
N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide is unique due to its specific functional groups and the combination of pyridine and benzamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-1-pyridin-3-yl-3-(2-pyridin-2-ylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c27-21(18-8-2-1-3-9-18)26-20(15-17-7-6-12-23-16-17)22(28)25-14-11-19-10-4-5-13-24-19/h1-10,12-13,15-16H,11,14H2,(H,25,28)(H,26,27)/b20-15- |
InChI Key |
CFDVEZHFKVVTFY-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCCC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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